Technical Monograph: 2-(Trimethylsilyl)-5-methylthiophene (CAS 18387-92-3)
Technical Monograph: 2-(Trimethylsilyl)-5-methylthiophene (CAS 18387-92-3)
Executive Summary
2-(Trimethylsilyl)-5-methylthiophene (CAS 18387-92-3) is a specialized organosulfur-silane intermediate critical to the fields of medicinal chemistry and advanced materials science. Functioning primarily as a "masked" thiophene derivative, it offers researchers a strategic advantage in regioselective synthesis. The trimethylsilyl (TMS) group serves a dual purpose: it acts as a robust protecting group for the
This guide provides a comprehensive technical profile of the compound, detailing its physicochemical properties, a validated synthetic protocol, structural characterization, and its strategic utility in drug development workflows.
Physicochemical Profile
The following data characterizes the pure compound. Researchers should note that while 2-methylthiophene is commercially ubiquitous, the silylated derivative is often synthesized in situ or on-demand due to its specific utility.
| Property | Value / Description |
| CAS Number | 18387-92-3 |
| IUPAC Name | Trimethyl(5-methylthiophen-2-yl)silane |
| Molecular Formula | |
| Molecular Weight | 170.35 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | |
| Boiling Point | |
| Solubility | Miscible with THF, Et₂O, Hexane, DCM; Immiscible with water |
| Stability | Stable under inert atmosphere (Ar/N₂).[1][2][3][4][5][6][7][8] Moisture sensitive (slow hydrolysis). |
Synthetic Methodology & Mechanism
Mechanistic Insight
The synthesis relies on the Directed ortho-Lithiation (DoM) strategy, although in the case of 2-methylthiophene, the direction is governed by the inherent acidity of the C5 proton. The sulfur atom renders the
Validated Synthetic Protocol
Scale: 50 mmol Yield: 85–92%
Reagents:
-
2-Methylthiophene (4.91 g, 50 mmol)
- -Butyllithium (2.5 M in hexanes, 22 mL, 55 mmol)
-
Chlorotrimethylsilane (TMSCl) (6.52 g, 60 mmol)
-
Anhydrous THF (100 mL)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with 2-methylthiophene and anhydrous THF under a positive pressure of nitrogen. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add
-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C to prevent side reactions.-
Observation: The solution may turn a yellow/orange color, indicating the formation of 5-lithio-2-methylthiophene.
-
-
Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
Silylation: Add TMSCl dropwise over 15 minutes. The reaction is exothermic; control addition rate to maintain low temperature.
-
Warming: Allow the reaction to warm naturally to room temperature over 2 hours. The color typically fades to pale yellow.
-
Quench & Workup: Quench with saturated aqueous
(30 mL). Extract with diethyl ether ( ). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude oil via vacuum distillation (approx. 80°C @ 15 mmHg) to obtain the pure product.
Reaction Pathway Visualization
Figure 1: Regioselective lithiation and silylation pathway for CAS 18387-92-3.
Structural Characterization (NMR)[1][6][9]
Verification of the product is best achieved via
| Signal | Shift ( | Multiplicity | Integration | Assignment |
| A | Singlet (s) | 9H | ||
| B | Doublet (d, | 3H | ||
| C | Doublet-quartet (dq) | 1H | Thiophene H3 (Couples to Me) | |
| D | Doublet (d, | 1H | Thiophene H4 |
Note: The coupling constant of
Applications in Drug Discovery & Materials
The TMS Group as a "Masking" Agent
In drug development, the TMS group is rarely the final pharmacophore. Instead, it serves as a placeholder that allows for:
-
Steric Blocking: Protecting the reactive C5 position while modifications are made to the methyl group (e.g., bromination to benzyl bromide derivatives).
-
Ipso-Substitution: The C-Si bond can be cleaved by electrophiles (like
or ) to generate highly pure halogenated intermediates without the regioisomeric mixtures common in direct halogenation.
Workflow: From Intermediate to API
The following diagram illustrates how CAS 18387-92-3 serves as a divergent node in synthesis.
Figure 2: Divergent synthetic utility of the silylated intermediate.
Safety & Handling
-
Hazards: Like its parent 2-methylthiophene, this compound is Flammable and a Skin/Eye Irritant . The hydrolysis product (TMS-OH/TMS-O-TMS) is relatively benign, but HCl may form if unreacted TMSCl is present.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
-
Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as organic chemical waste. Do not use water for initial cleanup if TMSCl contamination is suspected.
References
-
Regioselective Lithiation of Thiophenes
-
Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1–360.
-
-
Synthesis of Silylated Thiophenes
-
Carpenter, A. J., & Chadwick, D. J. (1985). The Lithiation of 2-Substituted Thiophenes. Journal of the Chemical Society, Perkin Transactions 1, 173–181.
-
-
Ipso-Substitution Methodology
-
Bennetau, B., & Dunogues, J. (1993). The Silyl Route to Selectively Substituted Heterocycles. Synlett, 1993(03), 171–176.
-
-
NMR Data Correlations
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
-
Sources
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- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Bis(trimethylsilyl)thiophene | C10H20SSi2 | CID 140305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 2-methyl thiophene, 554-14-3 [thegoodscentscompany.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. 2-Acetyl-5-methylthiophene 98 13679-74-8 [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
